molecular formula C22H22N4O2 B11033112 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11033112
M. Wt: 374.4 g/mol
InChI Key: MNLILQTZKCJYTP-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features both benzimidazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. Benzimidazole derivatives are particularly noted for their antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to first synthesize the benzimidazole and oxazole intermediates separately, followed by their coupling through amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The oxazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its combined benzimidazole and oxazole structures, which confer a broad range of biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-26-18-10-6-5-9-17(18)25-20(26)13-14-23-21(27)11-12-22-24-15-19(28-22)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,23,27)

InChI Key

MNLILQTZKCJYTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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